REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=O)[NH:5][C:6]=1[CH3:7].C(N1C=CN=C1)([N:13]1C=CN=C1)=O.[OH-].[NH4+]>O1CCCC1>[I:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:13])=[O:10])[NH:5][C:6]=1[CH3:7] |f:2.3|
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Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(NC1C)C(=O)O
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Name
|
|
Quantity
|
14.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The resulting mixture was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |